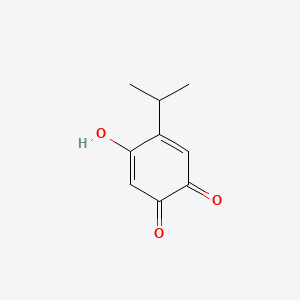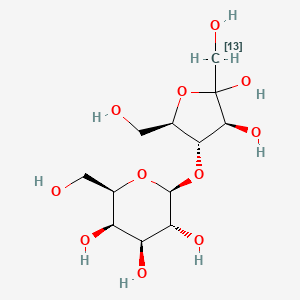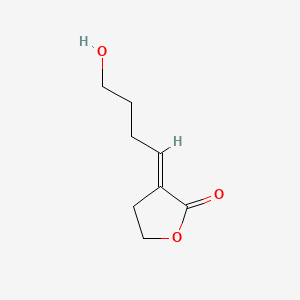
(E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring with a hydroxybutylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan and 4-hydroxybutanal.
Condensation Reaction: The key step involves a condensation reaction between furan and 4-hydroxybutanal under basic conditions. This reaction forms the this compound compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance the yield and reduce reaction times.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the butylidene moiety can be reduced to form a saturated compound.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (E)-3-(4-Oxobutylidene)dihydrofuran-2(3H)-one.
Reduction: Formation of (E)-3-(4-Hydroxybutyl)dihydrofuran-2(3H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
(E)-3-(4-Hydroxybutylidene)dihydrofuran-2(3H)-one:
(E)-3-(4-Methoxybutylidene)dihydrofuran-2(3H)-one: Similar structure but with a methoxy group instead of a hydroxy group.
(E)-3-(4-Aminobutylidene)dihydrofuran-2(3H)-one: Contains an amino group, leading to different chemical and biological properties.
Uniqueness: this compound is unique due to its specific hydroxybutylidene substitution, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C8H12O3 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(3E)-3-(4-hydroxybutylidene)oxolan-2-one |
InChI |
InChI=1S/C8H12O3/c9-5-2-1-3-7-4-6-11-8(7)10/h3,9H,1-2,4-6H2/b7-3+ |
Clave InChI |
XLWNGBIWEXEDIV-XVNBXDOJSA-N |
SMILES isomérico |
C\1COC(=O)/C1=C/CCCO |
SMILES canónico |
C1COC(=O)C1=CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)
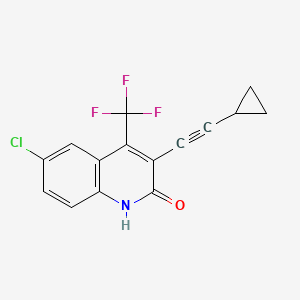

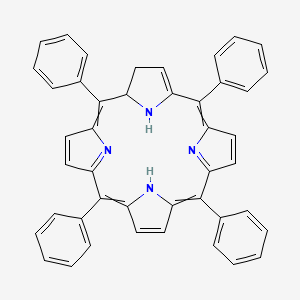

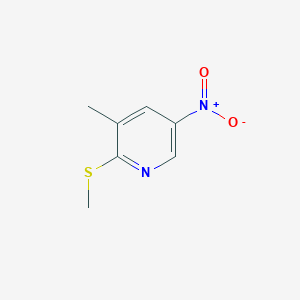
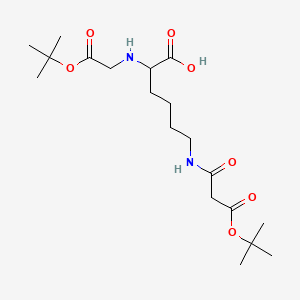
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)
![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)

